8-Ethylquinoline-4-carboxylic acid
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Overview
Description
8-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an ethyl group at the 8th position and a carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatin with ketones under basic conditions, followed by acidification . Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of high-yielding and scalable methods. The Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid, is one such method . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 8-Ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-methanol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
8-Ethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes, including alkaline phosphatases.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the ethyl group at the 8th position, making it less hydrophobic and potentially less bioavailable.
2-Methylquinoline-4-carboxylic acid: Contains a methyl group at the 2nd position, which can influence its reactivity and biological activity.
8-Methylquinoline-4-carboxylic acid: Similar to 8-ethylquinoline-4-carboxylic acid but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the ethyl group at the 8th position in this compound enhances its hydrophobicity and may improve its interaction with biological membranes and molecular targets. This structural feature can lead to increased bioavailability and potency compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-ethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-10(12(14)15)6-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
OITOTRKRSUTPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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